N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of derivatives incorporating the thiazole ring, structurally similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, were synthesized and screened for their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential as therapeutic agents for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, a category to which this compound could be related. These derivatives showed cytostatic activities against various malignant human cell lines, highlighting their potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Enhanced Physicochemical Properties
Research into co-crystals and co-crystal hydrates of pharmaceutical compounds, including those structurally related to this compound, has shown that forming co-crystals can enhance the photostability and clinically relevant physicochemical properties of the drug molecules. This suggests a potential application in improving the delivery and stability of pharmaceutical compounds (Vangala, Chow, & Tan, 2012).
Chemical Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of aziridinyldinitrobenzamides, a group of compounds including and related to this compound, have been investigated for activation by E. coli nitroreductase. These studies are crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities for potential therapeutic applications (Helsby, Atwell, Yang, Palmer, Anderson, Pullen, Ferry, Hogg, Wilson, & Denny, 2004).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and division .
Biochemical Pathways
Given its target, it is likely to impact pathways related to the cell cycle and cell division . The downstream effects of these changes could include altered cell growth and proliferation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its impact on CDK2 and the cell cycle . Potential effects could include changes in cell proliferation and division, potentially leading to altered cell growth .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(12-4-1-7-15(10-12)19(21)22)17-13-5-2-6-14(11-13)18-8-3-9-25(18,23)24/h1-2,4-7,10-11H,3,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVAORUVWDUREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.